
3-(2,6-Dioxopiperidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dioxopiperidin-1-yl)propanoic acid (DPA) is an organic compound that has a wide range of biological and chemical applications. It is a white, crystalline solid with a melting point of 97-98°C. DPA is a versatile molecule that has been used for a variety of purposes, including drug delivery, enzyme inhibition, and protein engineering. DPA is also a useful reagent for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Anticonvulsant and Antinociceptive Activity : Research has demonstrated the potential of new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as hybrid anticonvulsants. These compounds, by joining fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide, have shown promising anticonvulsant properties in preclinical models. Compound 15, in particular, displayed a safety profile comparable or superior to several clinically relevant AEDs, with significant activity across multiple seizure models (Kamiński et al., 2016).
Antimicrobial Drug Development : The molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics highlights their potential as scaffolds for creating antimicrobial drugs. Analytical methods for quality control of these compounds have been developed, emphasizing their importance in the search for new antibiotics amid increasing microbial resistance (Zubkov et al., 2016).
Organic Synthesis and Chemical Biology
Non-Purine Xanthine Oxidase Inhibitors : Derivatives of morpholine-diones, such as 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, have been evaluated as inhibitors of xanthine oxidase (XO), showing excellent inhibitory activity. These compounds, besides inhibiting XO, also significantly suppressed the activation of the nuclear factor of κB (NF-κB), suggesting their potential use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
TNF-α Inhibitory Activity : Novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines have been synthesized and evaluated as inhibitors of tumor necrosis factor-α (TNF-α) synthesis. These compounds, especially N-dithiophthalimidomethyl-3-(phthalimidin-2-yl)-2,6-dioxopiperidine, showed potent TNF-α lowering activity with minimal cellular toxicity, indicating their potential in treating neuroinflammation associated with neurodegenerative disorders (Luo et al., 2011).
Materials Science
- Renewable Building Blocks for Polybenzoxazine : Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This novel approach using phloretic acid offers a sustainable alternative to phenol, enabling the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules for a wide range of applications (Trejo-Machin et al., 2017).
Eigenschaften
IUPAC Name |
3-(2,6-dioxopiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-6-2-1-3-7(11)9(6)5-4-8(12)13/h1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSYPIMZSNLPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dioxopiperidin-1-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2774633.png)
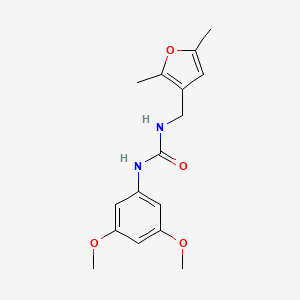
![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

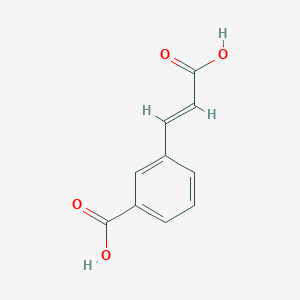
![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)
![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)
![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

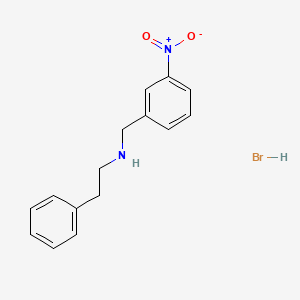
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)
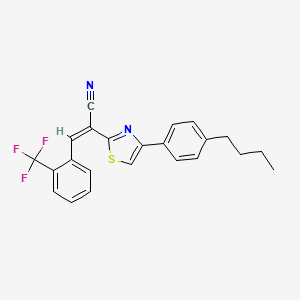
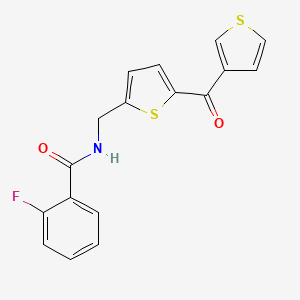
![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)